molecular formula C18H18ClN5O2 B2372932 8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-31-6

8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2372932
CAS No.: 887459-31-6
M. Wt: 371.83
InChI Key: BEWXIJTYZRBNAA-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as antidepressant agents. These studies revealed the importance of specific structural modifications for enhancing serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound showed promising antidepressant potential in preclinical models (Zagórska et al., 2016).

Antiviral Activity

  • Research on imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, demonstrated moderate activity against certain viruses, providing insights into the potential antiviral applications of structurally similar compounds (Kim et al., 1978).

Molecular Docking and Receptor Activity

  • Studies involving arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explored their affinity for serotoninergic and dopaminergic receptors, revealing their potential for developing antidepressant and anxiolytic-like activities. Molecular docking studies highlighted the significance of substitutions at specific positions on the purine system for receptor affinity and selectivity (Zagórska et al., 2015).

Kinase Inhibition

  • The discovery of imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors for lck kinase underlines the potential application of similar imidazo purine derivatives in targeting protein kinases for therapeutic purposes (Snow et al., 2002).

Mechanism of Action

Properties

IUPAC Name

6-(3-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-8-6-7-12(19)9-13/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWXIJTYZRBNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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